molecular formula C22H29FN3O9P B610319 psi-7976 CAS No. 1190308-01-0

psi-7976

Número de catálogo B610319
Número CAS: 1190308-01-0
Peso molecular: 529.45
Clave InChI: TTZHDVOVKQGIBA-YBSJRAAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PSI-7976 is an isomer of PSI-7977 . It is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrating potent anti-hepatitis C virus (HCV) activity .


Synthesis Analysis

PSI-7851, a mixture of two diastereoisomers, PSI-7976 and PSI-7977, was synthesized . PSI-7977, which showed tenfold greater activity, was moved forward into clinical development .


Molecular Structure Analysis

The molecular formula of PSI-7976 is C22H29FN3O9P . It has a molecular weight of 529.45 .


Chemical Reactions Analysis

PSI-7851 is a mixture of two diastereoisomers, PSI-7976 and PSI-7977 . Carboxylesterase 1 (CES1) preferentially hydrolyzes PSI-7976 over PSI-7977 .


Physical And Chemical Properties Analysis

PSI-7976 is a solid substance with a white to off-white color . It has a molecular weight of 529.45 and a molecular formula of C22H29FN3O9P .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The primary scientific field of application for PSI-7977 is Virology , specifically in the treatment of Hepatitis C Virus (HCV) .

Summary of the Application

PSI-7977, or Sofosbuvir, is a liver-targeted nucleotide prodrug used for the treatment and cure of HCV . It was the first live-targeting prodrug of a nucleotide analog .

Methods of Application or Experimental Procedures

The development of Sofosbuvir involved the identification of the cytidine nucleoside analog PSI-6130, which was shown to be a potent and non-toxic inhibitor of HCV replication . The metabolic pathway to its corresponding 5’-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate were studied . Both PSI-6130 triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase . The goal was to find an approach that could be used to deliver PSI-6206 monophosphate to the liver . This led to the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . Of the compounds synthesized, PSI-7851 possessed the desired characteristics . PSI-7851 was a mixture of two diastereoisomers, PSI-7976 and PSI-7977 . The two isomers were separated, and PSI-7977 (sofosbuvir) which showed tenfold greater activity was moved forward into clinical development .

Summary of Results or Outcomes

On December 6, 2013, sofosbuvir (Sovaldi ®) was approved by the US FDA for the treatment of HCV genotype (GT) 1, 2, 3, and 4 patient populations with the combination of sofosbuvir + RBV being approved for GT 2 and 3 patient populations as the first IFN-free cure for patients infected with HCV .

Safety And Hazards

Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and Sulphur oxides . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Propiedades

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-YBSJRAAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025684
Record name psi-7976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

psi-7976

CAS RN

1190308-01-0
Record name psi-7976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190308010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name psi-7976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-7976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14CN8M621
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
43
Citations
C Reviriego - Drugs of the Future, 2012 - access.portico.org
… Several phase I studies of PSI-7851 and of the combination of PSI7977 and PSI-7976 were … is rapidly converted to the same active triphosphate as PSI-7976 once inside a liver cell, PSI…
Number of citations: 2 access.portico.org
E Murakami, T Tolstykh, H Bao, C Niu… - Journal of biological …, 2010 - ASBMB
… PSI-7976 and PSI-7977. Here, we describe the metabolic pathway for PSI-7851 and its two diastereoisomers, PSI-7976 … Because of the difference in potency between PSI-7976 and PSI-…
Number of citations: 325 www.jbc.org
AM Lam, C Espiritu, S Bansal… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… of two diastereoisomers, PSI-7976 and PSI-7977, at the phosphorus center of the phosphoramidate moiety. PSI-7977, the Sp isomer, has better activity than PSI-7976 (Rp isomer) in …
Number of citations: 292 journals.asm.org
MJ Sofia, PA Furman - HCV: The Journey from Discovery to a Cure …, 2019 - Springer
… Through careful HPLC separation, we were able to obtain samples of the two isomers PSI-7976 (30) and PSI-7977 (31) (Fig. 11) and determine that one of the isomers, PSI-7977 (31), …
Number of citations: 7 link.springer.com
PA Furman, E Murakami, C Niu, AM Lam, C Espiritu… - Antiviral research, 2011 - Elsevier
… PSI-7851 consists of a mixture of two diastereoisomers, PSI-7976 and PSI-7977. Both PSI-7851 and the purified isomers demonstrated potent, specific and broad genotypic anti-HCV …
Number of citations: 44 www.sciencedirect.com
ED Anton, K Strommen, W Huang, AA Rivera… - Hepatology, 2014 - journals.lww.com
… A similar pattern was observed for PSI-7851, which is a mixture of the diastereoisomers PSI-7976 and PSI-7977. The relative activities of 13 other NIs against replicons containing GT1-…
Number of citations: 0 journals.lww.com
FR Alexandre, E Badaroux, JP Bilello, S Bot… - Bioorganic & medicinal …, 2017 - Elsevier
… l-Alanine phosphoramidates, such as sofosbuvir and its diastereomer PSI-7976, are … in activity between the sofosbuvir (S P ) and PSI-7976 (R P ), the former preferentially cleaved by …
Number of citations: 29 www.sciencedirect.com
B Simmons, Z Liu, A Klapars, A Bellomo… - Organic …, 2017 - ACS Publications
… Initially, 1 and its R p -diastereomer PSI-7976 (vide infra, Table 3) were isolated as a 1:1 … (5a) Upon discovery of a dramatic potency difference between 1 and PSI-7976, a …
Number of citations: 42 pubs.acs.org
L Tian, T Qiang, C Liang, X Ren, M Jia, J Zhang… - European journal of …, 2021 - Elsevier
… 13 contains a chiral phosphorous atom and is therefore a mixture of two diastereomers, S p diastereoisomer 14 (PSI-7976) and R p diastereoisomer 15 (sofosbuvir, PSI-7977) [81]. The …
Number of citations: 131 www.sciencedirect.com
E De Clercq - Medicinal research reviews, 2013 - Wiley Online Library
… A prominent member of this class of compounds was originally termed as PSI-7851, a mixture of two diastereomers, PSI-7976 and PSI-7977, the latter being the more active inhibitor of …
Number of citations: 70 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.